![molecular formula C17H22O10 B1365600 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside CAS No. 34272-02-1](/img/structure/B1365600.png)
2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside is a carbohydrate . It is an oligosaccharide that contains a glucose molecule with four acetyl groups at the 2 position .
Synthesis Analysis
The synthesis of 2,3,4,6-tetra-O-acetyl-ß-d-glucopyranoside 2 has been described in detail, from 1,2,3,4,6-penta-O-acetyl-ß-d-glucopyranose 1 and propargyl alcohol in the presence of boron trifluoride etherate .Molecular Structure Analysis
The molecular formula of 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside is C17H22O10 . Its molecular weight is 386.35 g/mol .Chemical Reactions Analysis
The primary alcoholyses of this compound proceed by an SN1 mechanism . An increase in the time-independent fraction of α-glucopyranoside as an apparent function of alcohol size for the primary alcoholyses is attributed to a steric factor . An SN2 mechanism is suggested for the secondary alcoholyses .Physical And Chemical Properties Analysis
The melting point of 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside is 114-117 °C (lit.) .Scientific Research Applications
Synthesis of Triazole and Isoxazole Derivatives
This compound is a well-established dipolarophile component in 1,3-dipolar cycloaddition reactions . These reactions are pivotal for synthesizing various triazole or isoxazole derivatives, which are significant in the development of pharmaceuticals and agrochemicals .
Construction of Quinoline-based Glycoconjugates
It has been used in a one-pot three-component reaction involving alkyne-aldehyde-aniline. This method is crucial for constructing quinoline-based glycoconjugates, which have potential applications in medicinal chemistry, particularly in drug discovery .
Carbohydrate Chemistry
The compound serves as an intermediate in carbohydrate chemistry. It’s used for the synthesis of more complex carbohydrates, which can be essential for studying biological processes and developing new biomaterials .
Pharmacological Exploits
It exhibits a range of therapeutic abilities, including anti-inflammatory properties, immune modulation, cancer containment, and neuroprotection. These attributes make it a valuable compound in the development of new treatments for various diseases .
Molecular Crystallization Studies
The α- and β-anomers of this compound can form a crystalline solid solution, which is significant for understanding molecular packing and structure in the field of chemical crystallography .
Anionic Surfactant Preparation
Phosphorylated derivatives of this compound have been valuable in the preparation of anionic surfactants. These surfactants have broad applications in detergents, emulsifiers, and various industrial processes .
Organic Synthesis Intermediate
It can be used as an intermediate in organic synthesis for experimental research. This role is crucial for synthesizing a wide range of organic compounds, including fragrances and pharmaceutical intermediates .
Building Block for Complex Carbohydrates
As a protected galactopyranoside, it’s useful as a building block for the synthesis of complex carbohydrates. This application is vital for the development of carbohydrate-based drugs and biomolecules .
Mechanism of Action
Target of Action
It is known that this compound has a wide range of therapeutic abilities, encompassing the domains of inflammation, immune modulation, cancer containment, and neuroprotection .
Mode of Action
The propargyl function in organic synthesis, in general, is a well-established dipolarophile component in 1,3-dipolar cycloaddition reaction for the synthesis of different triazole or isoxazole derivatives .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-prop-2-ynoxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O10/c1-6-7-22-17-16(26-12(5)21)15(25-11(4)20)14(24-10(3)19)13(27-17)8-23-9(2)18/h1,13-17H,7-8H2,2-5H3/t13-,14-,15+,16-,17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGFUJKLPCRVFW-NQNKBUKLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC#C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC#C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455607 |
Source
|
Record name | 2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50455607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside | |
CAS RN |
34272-02-1 |
Source
|
Record name | 2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50455607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.